molecular formula C24H20ClNO4 B557914 Fmoc-3-chloro-D-phenylalanine CAS No. 205526-23-4

Fmoc-3-chloro-D-phenylalanine

Cat. No. B557914
CAS RN: 205526-23-4
M. Wt: 421.9 g/mol
InChI Key: UOZAKKJRIKXQPY-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Fmoc-3-chloro-D-phenylalanine” is a chemical compound with the molecular formula C24H20ClNO4 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .


Synthesis Analysis

The synthesis of Fmoc-phenylalanine-based hydrogels has been reported in the literature . The hydrogels were synthesized using trisodium citrate as a pH modulator and compared with the previously reported pH modulator glucono-δ-lactone .


Molecular Structure Analysis

The molecular weight of “Fmoc-3-chloro-D-phenylalanine” is 421.87 . The InChI string representation of its structure is 1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 .


Physical And Chemical Properties Analysis

“Fmoc-3-chloro-D-phenylalanine” is a solid substance . It has a density of 1.337±0.06 g/cm3, a boiling point of 640.9±55.0 °C, a flashing point of 341.4°C, and a refractive index of 1.637 .

Scientific Research Applications

Antibiofilm Activity

Fmoc-3-chloro-D-phenylalanine: has been identified as having significant antibiofilm activity against both Gram-positive and Gram-negative bacterial biofilms . This compound can inhibit the formation of biofilms and eradicate existing biofilms, which are major contributors to bacterial infections and antibiotic resistance. The surfactant properties of Fmoc-amino acids play a crucial role in this process, disrupting the extracellular matrix and reducing bacterial cell populations.

Hydrogel Formation

The self-assembly properties of Fmoc-3-chloro-D-phenylalanine facilitate the formation of hydrogels . These hydrogels are crucial in biomedical applications, particularly in drug delivery systems. The compound’s ability to form stable non-covalent interactions under specific conditions makes it an excellent candidate for creating hydrogels that can be used for sustained release of therapeutic agents.

Antimicrobial Properties

Recent studies have shown that Fmoc-3-chloro-D-phenylalanine exhibits antimicrobial properties, especially against Gram-positive bacteria, including MRSA . Its weak activity against Gram-negative bacteria is attributed to the compound’s inability to penetrate the outer membrane effectively.

Peptide Synthesis

Fmoc-3-chloro-D-phenylalanine: is utilized in the synthesis of peptides . The Fmoc group protects the amino acid during the synthesis process, which is a critical step in the production of peptides for therapeutic and research purposes.

Safety and Hazards

“Fmoc-3-chloro-D-phenylalanine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions of “Fmoc-3-chloro-D-phenylalanine” research could involve further exploration of its antimicrobial properties . Additionally, the role of pH modulators in affecting various parameters such as the ability to alter the zeta potential of the nanofibrils, improve their bactericidal action, reduce the amyloidic characters, shift the lattice packing from amorphous to crystalline, and introduce fluorescence and thermoreversibility could be investigated .

properties

IUPAC Name

(2R)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZAKKJRIKXQPY-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427304
Record name Fmoc-3-chloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

205526-23-4
Record name Fmoc-3-chloro-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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